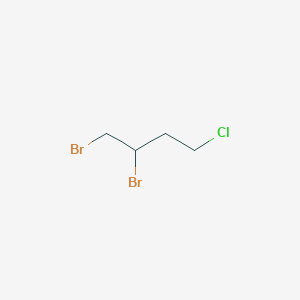
Acide stéarique-2,2-d2
Vue d'ensemble
Description
Stearic acid-2,2-d2, also known as octadecanoic acid-2,2-d2, is a deuterated form of stearic acid. It is a saturated fatty acid with a long carbon chain consisting of 18 carbon atoms. The compound is characterized by the presence of two deuterium atoms at the second carbon position, which makes it a valuable tool in various scientific research applications .
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
Stearic acid-2,2-d2, also known as Octadecanoic acid-2,2-d2, is a variant of stearic acid, a long-chain saturated fatty acid . The primary target of stearic acid-2,2-d2 is stearoyl-CoA desaturase 1 (SCD1) . SCD1 is an enzyme that catalyzes the biosynthesis of monounsaturated fatty acids (MUFAs) from their saturated fatty acid (SFA) precursors . This process influences cellular membrane physiology and signaling, leading to broad effects on human physiology .
Mode of Action
Stearic acid-2,2-d2 interacts with its target, SCD1, by inhibiting its activity . This inhibition prevents the conversion of SFAs into MUFAs, thereby influencing the composition of fatty acids within the cell
Biochemical Pathways
The interaction of stearic acid-2,2-d2 with SCD1 affects the fatty acid biosynthesis pathway . By inhibiting SCD1, stearic acid-2,2-d2 prevents the conversion of SFAs, such as palmitate and stearate, into MUFAs, such as palmitoleate and oleate . This alteration in the fatty acid composition can influence various cellular processes, including membrane physiology and signaling .
Pharmacokinetics
It is known that stearic acid, the parent compound, is typically absorbed in the gastrointestinal tract and metabolized in the liver . The impact of these ADME properties on the bioavailability of stearic acid-2,2-d2 is currently unknown and warrants further investigation.
Result of Action
The inhibition of SCD1 by stearic acid-2,2-d2 leads to a decrease in the biosynthesis of MUFAs . This can result in changes to the fatty acid composition of cellular membranes, potentially affecting their function
Action Environment
The action, efficacy, and stability of stearic acid-2,2-d2 can be influenced by various environmental factors. For instance, the source of stearic acid, whether from animal or vegetable fats, can impact its environmental footprint . Additionally, the production process, including energy consumption, chemical usage, and waste generation, can also have environmental implications . Sustainable solutions, such as using alternative raw materials and implementing energy-efficient technologies, can help mitigate these environmental impacts .
Analyse Biochimique
Biochemical Properties
Stearic acid-2,2-d2 interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is stearoyl-CoA desaturase 1 (SCD1), which catalyzes the biosynthesis of monounsaturated fatty acids from their saturated fatty acid precursors . The interaction between Stearic acid-2,2-d2 and SCD1 influences cellular membrane physiology and signaling, leading to broad effects on human physiology .
Cellular Effects
Stearic acid-2,2-d2 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit stearoyl-CoA desaturase (SCD), which has implications for various pathologies where this enzyme has been associated .
Molecular Mechanism
The molecular mechanism of Stearic acid-2,2-d2 involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules like SCD1 . The inhibition of SCD1 by Stearic acid-2,2-d2 can lead to changes in the biosynthesis of monounsaturated fatty acids, influencing cellular membrane physiology and signaling .
Temporal Effects in Laboratory Settings
The effects of Stearic acid-2,2-d2 change over time in laboratory settings. It has been observed that Stearic acid-2,2-d2 dose-dependently protects brain slices from oxygen-glucose deprivation and glutamate injury . This suggests that the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Stearic acid-2,2-d2 vary with different dosages in animal models. For instance, it has been shown that Stearic acid-2,2-d2 can protect brain slices from injury induced by oxygen-glucose deprivation or glutamate in a dose-dependent manner
Metabolic Pathways
Stearic acid-2,2-d2 is involved in various metabolic pathways. It interacts with enzymes like SCD1 and influences the biosynthesis of monounsaturated fatty acids . This could also include effects on metabolic flux or metabolite levels. The detailed metabolic pathways involving Stearic acid-2,2-d2 require further exploration.
Transport and Distribution
The transport and distribution of Stearic acid-2,2-d2 within cells and tissues are complex processes that involve various transporters or binding proteins . The compound’s localization or accumulation could be influenced by these interactions. More detailed studies are needed to fully understand these processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Stearic acid-2,2-d2 can be synthesized through a deuteration reaction. One common method involves the preparation of deuterated iodooctane, which is then reacted with stearate to produce the deuterated stearic acid . The reaction conditions typically involve the use of deuterium gas and a suitable catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of stearic acid-2,2-d2 follows similar principles but on a larger scale. The process involves the hydrogenation of fatty acids derived from animal or plant sources, followed by deuteration. The resulting product is then purified and separated to obtain high-purity stearic acid-2,2-d2 .
Analyse Des Réactions Chimiques
Types of Reactions
Stearic acid-2,2-d2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the deuterium atoms, which can affect the reaction kinetics and mechanisms.
Common Reagents and Conditions
Oxidation: Stearic acid-2,2-d2 can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction of stearic acid-2,2-d2 can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of the carboxylic acid group with other functional groups.
Major Products Formed
The major products formed from these reactions include stearic acid derivatives such as stearyl alcohol, stearoyl chloride, and various esters. These products have diverse applications in different industries .
Comparaison Avec Des Composés Similaires
Similar Compounds
Stearic acid-1-13C: A carbon-13 labeled form of stearic acid used in similar research applications.
Stearic-d35 acid: A fully deuterated form of stearic acid with 35 deuterium atoms.
Oleic acid-9,10-d2: A deuterated form of oleic acid used in lipid research.
Uniqueness
Stearic acid-2,2-d2 is unique due to the specific placement of deuterium atoms at the second carbon position. This specific labeling allows for detailed studies of metabolic pathways and enzyme interactions, providing insights that are not possible with other labeled compounds .
Propriétés
IUPAC Name |
2,2-dideuteriooctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i17D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQXTHQIDYTFRH-FBCWWBABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCCCCCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00492800 | |
| Record name | (2,2-~2~H_2_)Octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00492800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19905-58-9 | |
| Record name | (2,2-~2~H_2_)Octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00492800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19905-58-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![trisodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B28232.png)








